molecular formula C9H5BrFN B1376053 5-Bromo-3-fluoroquinoline CAS No. 1416440-63-5

5-Bromo-3-fluoroquinoline

Cat. No.: B1376053
CAS No.: 1416440-63-5
M. Wt: 226.04 g/mol
InChI Key: WDWPSSWYBURXPI-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoroquinoline is a heterocyclic aromatic compound with the molecular formula C9H5BrFN. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds.

Mechanism of Action

Target of Action

5-Bromo-3-fluoroquinoline, like other quinolones, primarily targets two bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication . Topoisomerase IV, on the other hand, is involved in the separation of replicated DNA .

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . At higher concentrations, this compound can also inhibit RNA synthesis .

Biochemical Pathways

It is known that the compound’s interaction with dna gyrase and topoisomerase iv disrupts the normal process of dna replication . This disruption can lead to a halt in the cell cycle and eventually cell death .

Pharmacokinetics

The metabolism and excretion of this compound would depend on various factors including its chemical structure and the individual’s metabolic capacity .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial DNA replication, leading to cell death . By stabilizing the complexes of DNA and the enzymes DNA gyrase and topoisomerase IV, this compound prevents the normal progression of the DNA replication fork .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as proteins or ions, can potentially interact with this compound and alter its activity .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in bacterial DNA replication, making it a potential candidate for antibacterial drug development. The interactions between this compound and these enzymes are primarily based on the compound’s ability to bind to the active sites, thereby preventing the normal substrate from accessing the enzyme .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. Additionally, it has been found to modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule. For example, this compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition results in the accumulation of DNA breaks, ultimately leading to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under standard laboratory conditions for extended periods. Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term studies have also shown that continuous exposure to this compound can result in the development of resistance in bacterial populations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of various metabolites. These metabolic processes influence the compound’s bioavailability and pharmacokinetics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by efflux pumps, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target molecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence the compound’s localization and activity. These modifications can direct this compound to specific cellular compartments, enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoroquinoline typically involves halogenation reactions. One common method is the bromination of 3-fluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-3-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Properties

IUPAC Name

5-bromo-3-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-2-1-3-9-7(8)4-6(11)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWPSSWYBURXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801309750
Record name Quinoline, 5-bromo-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1416440-63-5
Record name Quinoline, 5-bromo-3-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1416440-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 5-bromo-3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801309750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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